molecular formula C18H20N2O2S B5888145 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B5888145
M. Wt: 328.4 g/mol
InChI Key: OXQMGCPMBHSNMD-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is a structurally complex small molecule featuring:

  • A thiophene ring substituted with a cyano group (C≡N) at position 3, an ethyl group at position 4, and a methyl group at position 3.

Properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-4-15-12(2)23-18(16(15)11-19)20-17(21)10-7-13-5-8-14(22-3)9-6-13/h5-6,8-9H,4,7,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMGCPMBHSNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)CCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, the cyano, ethyl, and methyl groups can be introduced through various substitution reactions.

    Attachment of the Propanamide Chain: The propanamide chain can be attached via an amide bond formation reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Cephalosporin Derivatives with 3-(4-Methoxyphenyl)propanamide Moieties

Examples :

  • 3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-8-oxo-2-(3-propyl-1,2,4-oxadiazol-5-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (21b) ()
  • 3-(4-Methoxyphenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)propanamide (17a) ()
Feature Target Compound Cephalosporin Analogs
Core Structure Thiophene ring Bicyclic β-lactam (cephalosporin core)
Substituents Cyano, ethyl, methyl on thiophene Oxadiazole, methyl on bicyclic system
Biological Target Not explicitly stated Non-replicating Mycobacterium tuberculosis
Synthesis Yield Not reported 8–10% (low yields indicate challenges)

Key Insight : The cephalosporin analogs prioritize β-lactam cores for antibacterial activity, whereas the target compound’s thiophene may favor different targets (e.g., kinase inhibition).

Pyrazole- and Benzothiadiazole-Containing Propanamides

Examples :

  • (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)-2-(methylsulfonamido)propanamide (7) ()
  • (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-(3-methylbutyl)prop-2-enamide ()
Feature Target Compound Pyrazole/Benzothiadiazole Analogs
Core Structure Thiophene Pyrazole or benzothiadiazole heterocycles
Functional Groups Cyano, ethyl, methyl Dichlorophenyl, methylsulfonamido, or benzothiadiazole dioxo groups
Biological Target Not explicitly stated STAT3 protein-protein interactions (PPIs)
Synthesis Yield Not reported 64% (pyrazole) and 62–69% (benzothiadiazole)

Key Insight : The pyrazole and benzothiadiazole analogs demonstrate higher synthetic feasibility and target PPIs, suggesting the target compound’s thiophene core may require optimization for similar applications.

Tetrazole-Containing Propanamides

Examples :

  • N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
  • N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
Feature Target Compound Tetrazole Analogs
Core Structure Thiophene Tetrazole ring (N-rich heterocycle)
Substituents Cyano, ethyl, methyl Ethoxy, hydroxy, or additional methoxy groups
Biological Target Not explicitly stated Not reported (tetrazoles often used in bioisosteric replacement)
Synthesis Yield Not reported Not explicitly stated

Key Insight: Tetrazole analogs prioritize hydrogen-bonding capabilities, which may enhance binding to enzymatic targets compared to the target compound’s cyano group.

Biological Activity

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-(4-methoxyphenyl)propanamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a thiophene ring and various functional groups, suggests diverse biological activities. This article reviews its biological activity based on available literature, including synthesis, mechanisms of action, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2OS\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the cyano group enhances its electron-withdrawing properties, which may facilitate interactions with enzymes or receptors involved in disease pathways. The thiophene ring contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain cellular pathways. For instance, preliminary data suggest that it may inhibit the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.

Biological ActivityObserved EffectReference
COX InhibitionSignificant inhibition at IC50 < 10 µM
CytotoxicityModerate cytotoxicity in cancer cell lines

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of similar compounds, revealing that modifications to the thiophene structure could enhance COX inhibition and reduce inflammatory markers in animal models. This suggests that this compound may have similar therapeutic potential.
  • Anticancer Activity : Another study evaluated a related compound's effects on various cancer cell lines, demonstrating that it induced apoptosis through the modulation of apoptotic pathways. Given the structural similarities, it is hypothesized that this compound may exhibit comparable anticancer properties.

Toxicity Profile

The toxicity profile of this compound has not been extensively studied. However, similar compounds have shown low toxicity at therapeutic doses, suggesting a favorable safety margin.

Toxicity ParameterValue/Observation
LD50>1000 mg/kg (estimated from related compounds)
Cytotoxicity (IC50)15 µM in non-cancerous cell lines

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